molecular formula C14H14ClN3O3 B4719203 1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid

1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid

Cat. No.: B4719203
M. Wt: 307.73 g/mol
InChI Key: HVRDIPQDEBRXTM-UHFFFAOYSA-N
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Description

1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring, a carboxylic acid group, and a chlorobenzylamine moiety, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

1-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c15-11-4-2-1-3-10(11)9-16-13(19)6-8-18-7-5-12(17-18)14(20)21/h1-5,7H,6,8-9H2,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRDIPQDEBRXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCN2C=CC(=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Chlorobenzylamine Group: The chlorobenzylamine moiety is introduced via nucleophilic substitution reactions, where 2-chlorobenzylamine reacts with an appropriate electrophile.

    Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.

Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and controlled reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid can be compared with similar compounds such as:

    1-{3-[(2-bromobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid: This compound has a bromobenzyl group instead of a chlorobenzyl group, which can affect its reactivity and biological activity.

    1-{3-[(2-fluorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid: The presence of a fluorobenzyl group can lead to different chemical and biological properties.

    1-{3-[(2-methylbenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid: The methylbenzyl group can influence the compound’s solubility and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid
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1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid

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